4-bromo-3-fluoro-1H-pyrazole
Overview
Description
4-Bromo-3-fluoro-1H-pyrazole is a pyrazole derivative . Pyrazoles are five-membered, π-excess heterocycles consisting of three carbon atoms and two adjacent nitrogen atoms . One nitrogen atom (N1) is pyrrole-like while the other (N2) is pyridine-like, allowing for both proton donor and acceptor properties .
Synthesis Analysis
Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The structures of 4-chloro-1H-pyrazole and 4-fluoro-1H-pyrazole were published in 2021 and 2023, respectively . The bromo and chloro analogs are isostructural, forming trimeric H-bonding motifs, whereas the fluoro and iodo analogs form non-isostructural catemers .Chemical Reactions Analysis
4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . It’s also reported that 4-bromopyrazole inhibits the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy dependent and independent calcium uptake .Scientific Research Applications
Tautomerism and Structural Analysis
4-Bromo-3-Fluoro-1H-Pyrazole has been a subject of research in understanding its tautomerism in solid states and solutions. Studies involving multinuclear magnetic resonance spectroscopy and X-ray crystallography have been employed to analyze this aspect, particularly in compounds like 3,4-dibromo-5-phenyl-1H-pyrazole. These investigations help in understanding the predominant tautomeric forms in different conditions (Trofimenko et al., 2007).
Antibacterial and Antifungal Properties
Research has been conducted on derivatives of this compound for their potential antibacterial and antifungal activities. These studies involve synthesizing new compounds from this compound and evaluating their effectiveness against various bacterial and fungal strains. Such research is crucial for developing new antimicrobial agents (Pundeer et al., 2013).
Molecular Structure and Crystallography
The molecular structure and crystallography of compounds containing this compound have been extensively studied. These studies include determining the conformational details, bond angles, and intermolecular interactions of such compounds, which is important for understanding their chemical properties and potential applications in material science (Fun et al., 2012).
Synthesis and Radiotracer Applications
This compound has also been studied for its potential in synthesizing radiotracers for positron emission tomography (PET). The feasibility of nucleophilic displacement in the 4-bromopyrazole ring with fluorides demonstrates its applicability in the study of cannabinoid receptors in the brain, indicating its potential in neurological research (Katoch-Rouse & Horti, 2003).
Spectral Investigations and Molecular Docking
Research has also been conducted on spectral investigations and molecular docking studies of derivatives of this compound. This includes studying its vibrational modes, electronic properties, and potential antiviral nature through molecular docking. Such studies are crucial for understanding the compound’s interaction with biological systems and its potential in drug discovery (Sathish et al., 2018).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, in general, have a wide range of biological targets due to their versatile nature . For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Mode of Action
For example, 4-bromopyrazole has been reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways . For instance, they can participate in reactions such as [3 + 2] cycloaddition, one-pot condensations, and oxidative cyclization .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Action Environment
The action, efficacy, and stability of 4-bromo-3-fluoro-1H-pyrazole can be influenced by various environmental factors. These factors can include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present .
Safety and Hazards
Properties
IUPAC Name |
4-bromo-5-fluoro-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrFN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMSQFNGAMOGCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346555-56-3 | |
Record name | 4-bromo-5-fluoro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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